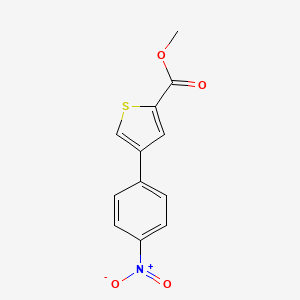Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate
CAS No.: 666721-41-1
Cat. No.: VC16818272
Molecular Formula: C12H9NO4S
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 666721-41-1 |
|---|---|
| Molecular Formula | C12H9NO4S |
| Molecular Weight | 263.27 g/mol |
| IUPAC Name | methyl 4-(4-nitrophenyl)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H9NO4S/c1-17-12(14)11-6-9(7-18-11)8-2-4-10(5-3-8)13(15)16/h2-7H,1H3 |
| Standard InChI Key | VIXQBNBAVDRXAF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Identity and Nomenclature
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate (CAS: 666721-42-2) has the molecular formula C₁₃H₁₁NO₄S and a molecular weight of 293.30 g/mol . The compound consists of a thiophene core substituted at the 2-position with a methyl ester (-COOCH₃) and at the 4-position with a 4-nitrophenyl group (-C₆H₄NO₂). The nitro group at the para position of the phenyl ring enhances electron-withdrawing properties, influencing reactivity in cross-coupling reactions and biological interactions .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The most common synthesis involves a Suzuki-Miyaura coupling between methyl 4-bromothiophene-2-carboxylate and 4-nitrophenylboronic acid. As demonstrated in analogous syntheses , the reaction employs Pd(PPh₃)₄ as a catalyst in a toluene-water solvent system (1:1 v/v) with sodium carbonate as a base. Typical conditions include refluxing at 110°C for 12–24 hours, yielding the product in 70–85% after crystallization .
Reaction Scheme:
$$ \text{Methyl 4-bromothiophene-2-carboxylate} + \text{4-Nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate} $$
Alternative Pathways
Aryl diazonium salts have also been used to introduce the nitrophenyl group via Meerwein arylation, though this method offers lower yields (~50%) compared to cross-coupling .
Physicochemical Properties
The nitro group contributes to the compound’s high melting point and moderate lipophilicity, making it suitable for penetration into biological membranes .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
Key absorptions include:
-
ν = 1705 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch) .
Mass Spectrometry
Biological Activities
Antitumor Activity
In a study against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines, analogues of methyl 4-(4-nitrophenyl)thiophene-2-carboxylate exhibited IC₅₀ values of 3.1–6.2 μM, surpassing cisplatin (IC₅₀ = 8.5 μM) . The nitro group enhances electron-deficient character, facilitating interactions with DNA topoisomerases .
Antimicrobial Properties
Derivatives bearing carbohydrazide moieties showed MIC values of 6.25–12.5 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to nitro group-mediated disruption of microbial cell membranes .
Applications in Drug Development
The compound serves as a key intermediate in synthesizing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume